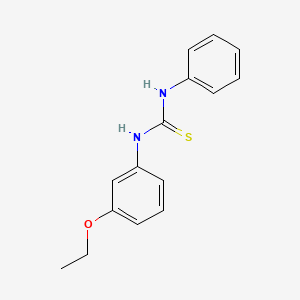
Thiourea, N-(3-ethoxyphenyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- is an organosulfur compound with the molecular formula C15H16N2OS. This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS2) in the presence of aqueous ammonia. This reaction proceeds under mild conditions, usually at a temperature of around 40°C for 24 hours . The reaction can be represented as follows:
C6H5NH2+CS2+NH3→C6H5NHC(S)NH2
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but may utilize different catalysts or reaction conditions to optimize yield and purity. The use of specialized equipment and controlled environments ensures the efficient production of high-quality thiourea compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its pharmacological properties, including antibacterial and antioxidant activities.
Industry: Utilized in the production of dyes, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(3-chlorophenyl)-N’-phenyl-
- Thiourea, N-(4-methoxyphenyl)-N’-phenyl-
- Thiourea, N-(2-methylphenyl)-N’-phenyl-
Uniqueness
Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- is unique due to the presence of the ethoxy group at the 3-position of the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other thiourea derivatives .
Propriétés
Numéro CAS |
13140-68-6 |
|---|---|
Formule moléculaire |
C15H16N2OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-(3-ethoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2OS/c1-2-18-14-10-6-9-13(11-14)17-15(19)16-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,16,17,19) |
Clé InChI |
BYWQFRDMKFVNPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


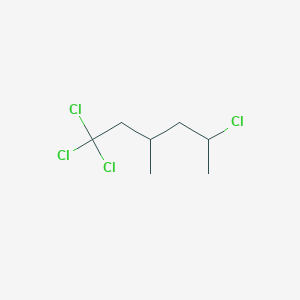
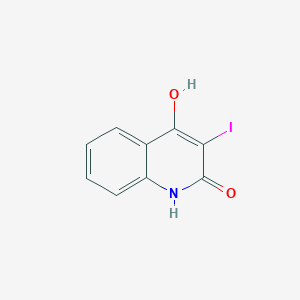
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)

![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)

![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)
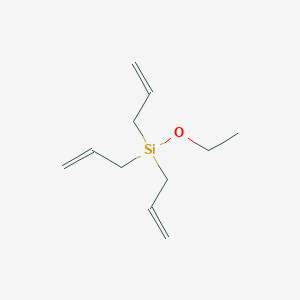
![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
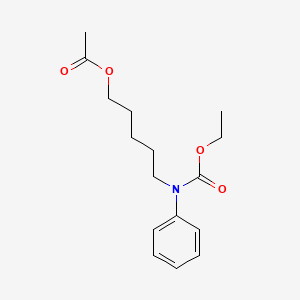

![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
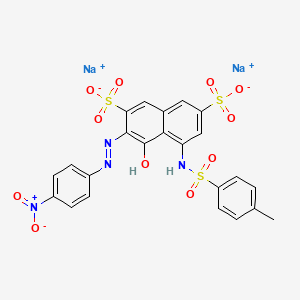
![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
